2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole is a heterocyclic compound that features a fused ring system combining cyclopentane, furan, and dioxole structures
Vorbereitungsmethoden
The synthesis of 2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentadiene with furan derivatives in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of solvents and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the ring system, often facilitated by reagents such as halogens or alkylating agents. These reactions can lead to the formation of a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole can be compared with other similar compounds, such as:
Cyclopenta[4,5]furo[2,3-d][1,3]dioxole: Similar in structure but may have different substituents or functional groups.
Benzo[d][1,3]dioxole: A related compound with a benzene ring fused to a dioxole ring, often used in similar applications.
Furo[2,3-d][1,3]dioxole: Another related compound with a furan ring fused to a dioxole ring, used in various chemical and biological studies.
Eigenschaften
CAS-Nummer |
93952-31-9 |
---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3,5,7-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6),10-triene |
InChI |
InChI=1S/C8H6O3/c1-2-5-6(3-1)11-8-7(5)9-4-10-8/h1-2H,3-4H2 |
InChI-Schlüssel |
XFZUSMXNJSOHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1OC3=C2OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.